2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S3/c1-30-16-10-8-15(9-11-16)21-25-20(29-26-21)14-32-23-24-19-7-3-2-6-18(19)22(28)27(23)13-17-5-4-12-31-17/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDFMAJGJHRUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. The unique structural features of this compound, including the presence of oxadiazole and quinazolinone moieties, suggest a range of possible pharmacological effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The oxadiazole ring may facilitate hydrogen bonding or π–π stacking interactions with target proteins, while the quinazolinone structure could act as a pharmacophore. Preliminary studies indicate that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds containing oxadiazole and quinazolinone rings often exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of related compounds showed moderate to excellent antimicrobial activity against various bacterial strains, with some derivatives outperforming conventional antibiotics such as ciprofloxacin .
| Compound | Activity Against Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Compound C | P. aeruginosa | 64 |
Anticancer Activity
In vitro studies have indicated that the compound may possess anticancer properties:
- Case Study : A derivative similar to this compound was tested against colon carcinoma HCT-116 cells and exhibited an IC value of 6.2 µM, indicating significant cytotoxicity against cancer cells .
Other Biological Activities
Additionally, compounds with similar structures have been reported to exhibit anti-inflammatory and antioxidant activities:
- Mechanism : The presence of sulfur-containing groups may enhance the radical scavenging ability of these compounds, contributing to their antioxidant properties.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The target compound’s methylsulfanyl group (electron-donating) contrasts with the 4-fluorophenyl (electron-withdrawing) substituent in . This difference may alter electronic distribution, affecting binding affinity to targets like kinases or cytochrome P450 enzymes .
Computational and Experimental Similarity Metrics
Molecular Networking and Fragmentation Patterns
Molecular networking via MS/MS fragmentation (cosine score analysis) clusters compounds with analogous fragmentation patterns. The target compound’s oxadiazole-thioether linkage may yield fragmentation ions (e.g., m/z 105 for oxadiazole cleavage) similar to those of and , suggesting structural homology .
QSAR and Tanimoto/Dice Similarity
Tanimoto and Dice similarity indices (based on MACCS or Morgan fingerprints) quantify structural overlap. For example:
- The target compound and share a quinazolinone-oxadiazole core, yielding a Tanimoto score >0.7 (indicating high similarity) .
- In contrast, triazole derivatives (e.g., ) score <0.5 due to divergent heterocycles.
Bioactivity Profile Correlation
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) links structural similarity to functional similarity. Compounds with shared sulfanyl-quinazolinone motifs may exhibit overlapping interactions with protein targets like tyrosine kinases or DNA topoisomerases, as seen in related scaffolds .
Preparation Methods
Solid-Phase Synthesis Using Resin-Bound Intermediates
A resin-bound strategy enables high purity and simplified purification. Starting with N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid anchored to a reduced amide resin, cyclization is achieved via nucleophilic aromatic substitution. The fluoro and nitro groups on the phenyl ring facilitate intramolecular cyclization under mild basic conditions (e.g., KCO in DMF), yielding the dihydroquinazolinone scaffold. This method is advantageous for combinatorial library generation but requires specialized equipment.
Metal-Free Cyclization via Imine Formation
An alternative approach involves a Leuckart–Wallach-type cascade reaction . o-Formyl carbamates react with primary amines (e.g., benzylamine) in formic acid, forming an imine intermediate that undergoes cyclization and reduction to produce 3,4-dihydroquinazolin-4-ones. This method avoids transition-metal catalysts and achieves yields exceeding 80% under optimized conditions (Table 1).
Table 1: Optimization of Metal-Free Cyclization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Formic acid | 85 |
| Temperature | 100°C | 82 |
| Reaction Time | 12 hours | 88 |
| Amine Equivalents | 1.2 | 90 |
Introduction of the thiophen-2-ylmethyl group at position 3 of the quinazolinone core typically involves alkylation or reductive amination .
Alkylation Using Thiophene-Based Electrophiles
Treatment of the quinazolinone intermediate with 2-(chloromethyl)thiophene in the presence of a base (e.g., NaH) in anhydrous THF facilitates N-alkylation. This reaction proceeds via an S2 mechanism, with yields ranging from 65–75% after chromatographic purification.
Reductive Amination with Thiophene Carbaldehydes
Condensation of 3-aminodihydroquinazolin-4-one with thiophene-2-carbaldehyde in methanol, followed by reduction with NaBH, affords the N-alkylated product. This method offers superior regioselectivity compared to alkylation, with yields up to 80%.
Synthesis of the 1,2,4-Oxadiazole Moiety
The 3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-ylmethyl sulfanyl group is constructed through a cyclization-dehydration strategy.
Oxadiazole Ring Formation
A nitrile oxide intermediate is generated from 4-(methylsulfanyl)benzamide via reaction with hydroxylamine and subsequent chlorination with N-chlorosuccinimide (NCS). Cyclization with methyl thioglycolate in the presence of EtN produces the 1,2,4-oxadiazole ring.
Key Reaction Conditions:
-
Solvent: Dichloromethane
-
Temperature: 0°C to room temperature
-
Yield: 70–75%
Functionalization with Sulfanyl Linker
The oxadiazole intermediate is brominated at the methyl group using N-bromosuccinimide (NBS) under radical initiation (AIBN). Subsequent nucleophilic substitution with thiourea introduces the sulfhydryl (-SH) group, which is alkylated with methyl iodide to form the methylsulfanyl linkage.
Final Coupling of Quinazolinone and Oxadiazole Components
The quinazolinone and oxadiazole moieties are coupled via a thioether linkage using a two-step protocol.
Activation of the Oxadiazole Intermediate
The oxadiazole methylsulfanyl group is oxidized to a sulfonyl chloride using m-CPBA, followed by treatment with PCl to generate the sulfonyl chloride intermediate.
Nucleophilic Aromatic Substitution
The sulfonyl chloride reacts with the thiolate anion of the quinazolinone derivative (generated via NaH in DMF) to form the thioether bond. This step requires rigorous exclusion of moisture and oxygen to prevent disulfide formation.
Table 2: Coupling Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | NaH | 68 |
| Solvent | Anhydrous DMF | 72 |
| Temperature | 0°C to room temperature | 65 |
| Reaction Time | 6 hours | 70 |
Analytical Validation and Characterization
Spectroscopic Confirmation
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis involves multi-step reactions, including cyclization and sulfanyl group introduction. Key steps:
- Use reflux conditions in methanol/ethanol with temperature control (60–80°C) to ensure intermediate stability .
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
- Purify intermediates via recrystallization (ethanol/water mixtures) to reduce impurities before final coupling .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR spectroscopy (¹H/¹³C) identifies proton environments and carbon hybridization states, particularly for the oxadiazole and quinazolinone moieties .
- X-ray crystallography resolves bond lengths/angles, confirming spatial arrangement of the methylsulfanylphenyl and thiophenmethyl groups .
- Mass spectrometry validates molecular weight (±2 Da tolerance) and fragmentation patterns .
Q. How do structural features like the methylsulfanyl group influence solubility and bioavailability?
- The 4-(methylsulfanyl)phenyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Solubility can be modulated using co-solvents (DMSO/PEG-400) in biological assays .
- Thiophenmethyl substituents may increase metabolic stability compared to alkyl chains .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., oxadiazole formation) be elucidated?
- Isotopic labeling (e.g., ¹⁵N or ³⁴S) tracks atom migration during cyclization .
- DFT calculations model transition states and activation energies for oxadiazole ring closure .
- Kinetic studies under varying pH/temperature identify rate-determining steps .
Q. What strategies guide structure-activity relationship (SAR) studies for modifying substituents?
- Replace the 4-(methylsulfanyl)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Substitute thiophenmethyl with furan or pyridine rings to evaluate heterocycle-specific interactions .
Q. Which computational methods predict electronic properties and binding affinities?
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., bacterial DNA gyrase) using PDB structures .
- *DFT (B3LYP/6-31G)**: Calculate HOMO/LUMO energies to predict redox behavior and nucleophilic attack sites .
Q. How can contradictions in biological activity data (e.g., varying MIC values) be resolved?
- Standardize assay protocols (e.g., inoculum size, growth media) to minimize variability .
- Perform chemoinformatics analysis to correlate substituent Hammett constants with activity trends .
Q. What experimental approaches assess stability under physiological conditions?
Q. What protocols are used for molecular docking and dynamics simulations?
- Docking : Prepare protein (PDB) and ligand (optimized geometry) files, define binding pockets, and rank poses by binding energy .
- MD simulations (GROMACS) : Run 100-ns trajectories in explicit solvent to evaluate complex stability and residue interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
